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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of RNA

oligonucleotides utilizing tert-butyldimethylsilyl (TBDMS) chemistry. The information is intended

for researchers, scientists, and professionals in drug development who are engaged in the

chemical synthesis of RNA.

Introduction
Solid-phase synthesis is the standard method for the chemical production of RNA

oligonucleotides. This technique involves the sequential addition of ribonucleotide monomers to

a growing RNA chain that is covalently attached to an insoluble solid support. The use of a

solid support simplifies the purification process by allowing for the easy removal of excess

reagents and byproducts through filtration and washing, which also facilitates the automation of

the synthesis. The phosphoramidite method is the most prevalent chemistry for solid-phase

RNA synthesis due to its high coupling efficiency. A critical aspect of RNA synthesis is the

protection of the 2'-hydroxyl group of the ribonucleosides, for which the tert-butyldimethylsilyl

(TBDMS) group is a widely used protecting group.
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Principle of TBDMS Chemistry in RNA Synthesis
The synthesis of RNA oligonucleotides via the phosphoramidite method is a cyclical process

that involves four main chemical reactions for each nucleotide addition: deblocking

(detritylation), coupling, capping, and oxidation. The TBDMS group protects the 2'-hydroxyl

function of the ribonucleoside phosphoramidites throughout the synthesis cycles. Due to its

steric bulk, the TBDMS group can hinder the coupling reaction, necessitating the use of potent

activators and potentially longer coupling times compared to DNA synthesis.

Experimental Protocols
Materials and Reagents

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial

nucleoside.

Phosphoramidites: 2'-O-TBDMS protected ribonucleoside phosphoramidites (A, C, G, U)

dissolved in anhydrous acetonitrile.

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in

anhydrous acetonitrile.[1]

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).

Capping Solution:

Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

Cap B: 16% N-methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/pyridine/water.

Cleavage and Base Deprotection Solution: A 1:1 (v/v) mixture of concentrated aqueous

ammonia and 40% aqueous methylamine (AMA).[2]

2'-O-TBDMS Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-

pyrrolidone (NMP) or a mixture of TEA·3HF, TEA, and DMSO.[1][3]
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Quenching Buffer: For workup after desilylation.

Anhydrous acetonitrile for washing.

Instrumentation
Automated DNA/RNA synthesizer.

Synthesis Cycle
The following protocol describes a single cycle for the addition of one ribonucleotide. This cycle

is repeated until the desired RNA sequence is assembled.

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-

bound nucleoside by treating it with the deblocking solution to expose the free 5'-hydroxyl

group. The column is then washed extensively with anhydrous acetonitrile to remove the

acid.

Coupling: The 2'-O-TBDMS protected ribonucleoside phosphoramidite and the activator

solution are delivered to the synthesis column. The coupling time is a critical parameter and

should be optimized. A longer coupling time is generally required for RNA synthesis

compared to DNA synthesis.[4]

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping

solution. This prevents the formation of failure sequences with internal deletions.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

pentavalent phosphate triester using the oxidizing solution. The solid support is then washed

with anhydrous acetonitrile.

Post-Synthesis Cleavage and Deprotection
Cleavage and Base Deprotection:

The solid support is transferred to a sealable vial.

The AMA solution is added, and the vial is sealed and heated. This step cleaves the

oligonucleotide from the support and removes the protecting groups from the nucleobases
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and the phosphate backbone.[2]

2'-O-TBDMS Group Removal (Desilylation):

After cleavage and base deprotection, the supernatant is collected and the solvent is

evaporated.

The dried oligonucleotide is resuspended in the 2'-O-TBDMS deprotection solution.

The reaction is incubated to ensure complete removal of the TBDMS groups.[1]

The reaction is then quenched.

Purification
The crude deprotected RNA oligonucleotide can be purified using techniques such as high-

performance liquid chromatography (HPLC) (anion-exchange or reversed-phase) or gel

electrophoresis to isolate the full-length product.[5][6]

Data Presentation
The efficiency of each step in the synthesis, particularly the coupling step, is crucial for

obtaining a high yield of the final RNA product. The following tables summarize key quantitative

data related to solid-phase RNA synthesis using TBDMS chemistry.
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Parameter Condition
Typical
Value/Range

Reference(s)

Coupling Efficiency

Per step, using

activators like ETT or

BTT

>98% - 99.6% [7][8][9]

Coupling Time With ETT activator 6 minutes [1][10]

With BTT activator 3 minutes [1]

Cleavage & Base

Deprotection

AMA solution

(Ammonia/Methylamin

e 1:1)

10 minutes at 65°C [1][2]

Ethanolic ammonium

hydroxide

4-17 hours at room

temp
[1]

2'-O-TBDMS

Deprotection

TEA·3HF, TEA,

DMSO
2.5 hours at 65°C [1]

Triethylamine

tris(hydrofluoride)

(TEA·3HF)

Room temp for 16

hours
[3]

Workflow and Pathway Diagrams
The following diagrams illustrate the key processes in solid-phase RNA synthesis using

TBDMS chemistry.
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Caption: Workflow for solid-phase RNA synthesis using TBDMS chemistry.
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Caption: Stepwise deprotection pathway in TBDMS-based RNA synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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